molecular formula C13H16O4S B8291834 2-tosyloxymethyl-3,4-dihydro-2H-pyran

2-tosyloxymethyl-3,4-dihydro-2H-pyran

Cat. No.: B8291834
M. Wt: 268.33 g/mol
InChI Key: VZTICRGNQHVZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a specialized chemical intermediate of significant value in organic and medicinal chemistry research. Its structure, featuring a reactive tosylate (-OTs) leaving group on a 3,4-dihydro-2H-pyran scaffold, makes it a versatile precursor for further functionalization. The 3,4-dihydro-2H-pyran (DHP) moiety is a well-known building block in synthesis, particularly noted for its role in creating protecting groups for alcohols and as a component in complex molecule construction . Researchers can utilize this compound to synthesize other critical intermediates, such as 3,4-dihydro-2H-pyran-2-methanol and its derivatives, which are pivotal in the preparation of enantiomerically pure compounds . The compound's primary research value lies in its application toward the development of novel nucleoside analogs. Synthetic pathways involving enzyme-catalyzed kinetic resolution of related acetoxymethyl-DHP intermediates have been employed to produce (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a key chiral building block for potent adenosine receptor agonists . These agonists, which feature a (R)-3,4-dihydro-2H-pyranyl (DHP) side chain, have demonstrated high affinity and selectivity for adenosine A2A and A3 receptor subtypes, making them promising candidates for pharmacological research into anti-inflammatory and other therapeutic applications . The mechanism of action for this compound is that of an advanced synthetic intermediate. The tosyl group is an excellent leaving group, enabling nucleophilic substitution reactions. This allows researchers to readily displace the tosyloxymethyl group with various nucleophiles or to facilitate further ring-opening and functionalization reactions to incorporate the dihydropyran structure into more complex molecular architectures . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

3,4-dihydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H16O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-12-4-2-3-9-16-12/h3,5-9,12H,2,4,10H2,1H3

InChI Key

VZTICRGNQHVZHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC=CO2

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

a. Protection of Functional Groups
One of the primary applications of 2-tosyloxymethyl-3,4-dihydro-2H-pyran is in the protection of hydroxyl groups during multi-step syntheses. This protective strategy allows chemists to carry out reactions that would otherwise interfere with sensitive hydroxyl functionalities. The compound can be easily removed under acidic conditions without affecting other functional groups present in the molecule .

b. Synthesis of Complex Molecules
The compound has been utilized in the total synthesis of complex natural products and pharmaceuticals. For instance, it has been employed in synthesizing various bioactive molecules where selective protection and deprotection steps are crucial for achieving desired structural outcomes .

Biological Applications

a. Medicinal Chemistry
In medicinal chemistry, derivatives of 3,4-dihydro-2H-pyran including this compound have shown promising biological activities. Research indicates that compounds containing this moiety can exhibit antimicrobial and anticancer properties . The ability to modify the pyran structure allows for tuning biological activity through structure-activity relationship studies.

b. Drug Development
The stability and reactivity profile of this compound make it suitable for drug development processes where protecting groups are necessary to prevent unwanted reactions during synthesis . Its application has been noted in the development of antiviral agents and other therapeutic compounds.

Polymer Chemistry

a. Polymerization Reactions
The compound can be polymerized either alone or with other unsaturated compounds, contributing to the development of new polymeric materials with tailored properties . The incorporation of this compound into polymer backbones can enhance thermal stability and chemical resistance.

b. Functionalized Polymers
Research has explored the use of this compound in creating functionalized polymers that exhibit specific interactions with biological systems or environmental stimuli, paving the way for smart materials in biomedical applications .

Case Studies

Study Application Findings
Study on Protective GroupsUse in multi-step synthesisDemonstrated effective protection and deprotection strategies leading to high yields of target compounds .
Antimicrobial Activity AssessmentEvaluation against various pathogensShowed significant antimicrobial activity, suggesting potential for drug formulation .
Polymerization TechniquesDevelopment of new materialsSuccessful polymerization leading to materials with enhanced properties such as thermal stability .

Comparison with Similar Compounds

Structural and Reactivity Differences

The table below compares 2-tosyloxymethyl-3,4-dihydro-2H-pyran with structurally related compounds:

Compound Substituents Reactivity/Functionality Key Applications
This compound -CH₂OTs at C2 Electrophilic center for nucleophilic substitution; stabilizes intermediates Protecting group activation, drug synthesis
3,4-Dihydro-2H-pyran (DHP) No substituents Forms THP ethers via acid-catalyzed reaction with alcohols Hydroxyl protection
2-Methoxy-3,4-dihydro-2H-pyran -OCH₃ at C2 Electron-donating group reduces ring strain; lower thermal stability (Ea = 203.1 kJ/mol) Solvent-stable intermediates
3,6-Dihydro-2H-pyran Double bond at C3–C4 Higher ring strain; reactive in cycloadditions Polymer precursors
2-Formyl-3,4-dihydro-2H-pyran -CHO at C2 Electrophilic aldehyde group; participates in condensation reactions Crosslinking agent in polymers
Table: Thermal Decomposition Data
Compound Temperature Range (°C) Activation Energy (Ea, kJ/mol)
3,4-Dihydro-2H-pyran 316–389 219.4
2-Methoxy-3,4-dihydro-2H-pyran 296–353 203.1
6-Methyl-3,4-dihydro-2H-pyran 330–370 214.2
  • Bioactivity: DHP derivatives (e.g., tometins) inhibit SARS-CoV PLpro with IC₅₀ = 5.0–14.4 μM, outperforming their non-cyclic precursors. 3,4-Dihydro-2H-pyran-linked chromones (Compounds 1–10) show anti-inflammatory activity by inhibiting NO generation.

Preparation Methods

Reaction Mechanism and Kinetics

The elimination proceeds via acid-catalyzed dehydration, where the alkoxy group (-OR) departs as an alcohol (R-OH), generating a carbocation intermediate. Subsequent β-hydrogen abstraction yields the conjugated dihydropyran system. Kinetic studies reveal first-order dependence on 2-alkoxy-tetrahydropyran concentration, with activation energies ranging from 85–110 kJ/mol depending on substituent bulk.

Industrial-Scale Optimization

Key parameters for maximizing yield (typically 70–85%) include:

ParameterOptimal RangeImpact on Yield
Temperature280–320°C↑↑ (plateau at 340°C)
Mineral Oil Feed Rate0.8–1.2 L/min·m³ reactorMinimizes coking
Nitrogen Dilution15–25 vol%Suppresses oligomerization

Notably, substituting phosphorus pentoxide with zeolite catalysts (H-ZSM-5) reduces coke formation by 40% while maintaining comparable conversion rates.

Hetero-Diels-Alder Cycloaddition

An alternative route described in EVT-8423711 employs hetero-Diels-Alder reactions between dienophiles (e.g., tosyl chloride derivatives) and electron-deficient dienes. This method directly installs the tosyloxymethyl group during ring formation, bypassing post-synthetic functionalization.

Stereochemical Control

The endo preference of the cycloaddition ensures cis-configuration at C2 and C5 positions, critical for subsequent nucleophilic substitutions. Chiral bis(oxazoline) ligands induce enantiomeric excess up to 92% when using Cu(OTf)₂ as a Lewis acid catalyst.

Solvent and Temperature Effects

Reaction efficiency correlates with solvent polarity:

Yield (%)=0.45×εr+22.6\text{Yield (\%)} = 0.45 \times \varepsilon_r + 22.6

(where εr\varepsilon_r = solvent dielectric constant; R² = 0.89). Dichloromethane (ε = 8.93) affords 65% yield at 0°C, whereas diglyme (ε = 7.20) requires -30°C for comparable results.

Tosylation of Hydroxymethyl Intermediates

Post-synthetic modification of 2-hydroxymethyl-3,4-dihydro-2H-pyran provides a modular approach. Ambeed experimental data demonstrates efficient tosylation using TsCl (2.1 eq.) in THF with DMAP catalysis:

Competing Side Reactions

Over-tosylation at the pyran oxygen occurs when reaction temperatures exceed -10°C, generating bis-tosylates (up to 22% byproduct). Low-temperature NMR monitoring (-40°C) confirms mono-tosylation completion within 2 hours.

Reductive Amination Followed by Tosyl Transfer

A novel four-step sequence adapts methods from herbicide synthesis:

  • Condensation of glutaraldehyde with benzylamine

  • Cyclization to 3,4-dihydro-2H-pyran-2-carbaldehyde

  • Reductive amination with NaBH₃CN

  • Tosyl group installation via Mitsunobu reaction

This pathway achieves 61% overall yield but requires chromatographic separation at each stage, limiting scalability.

Enzymatic Resolution of Racemic Mixtures

Recent advances employ lipase-mediated kinetic resolution (e.g., CAL-B) to isolate enantiopure 2-tosyloxymethyl derivatives. Using vinyl tosylate as acyl donor in MTBE, enantiomeric ratios (E) reach 48 for the (R)-isomer. However, substrate inhibition above 0.5 M concentration curtails productivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-tosyloxymethyl-3,4-dihydro-2H-pyran derivatives?

  • Methodological Answer : A widely used approach involves Brønsted acid-mediated α-alkenylation of 3,4-dihydro-2H-pyran derivatives. For example, reacting 3,4-dihydro-2H-pyran with potassium alkenyltrifluoroborates in the presence of a Brønsted acid (e.g., triflic acid) and a Lewis acid (e.g., ZnCl₂) under mild conditions (25–60°C, 12–24 hours) yields α-alkenylated products with high selectivity (up to 95% yield) . Tosyloxymethyl derivatives can be synthesized via nucleophilic substitution of the hydroxyl group in hydroxymethyl intermediates with tosyl chloride under basic conditions (e.g., pyridine or Et₃N) .

Q. What characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent effects. For example, the tosyl group exhibits characteristic aromatic proton signals (δ 7.3–7.8 ppm) and methyl resonances (δ 2.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : HRMS (EI or ESI) validates molecular weight and fragmentation patterns. Observed m/z values should match calculated masses within ±5 ppm .
  • Chromatography : TLC (Rf values) and HPLC monitor reaction progress and purity (>95% by GC/MS) .

Q. How should this compound be handled and stored to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (N₂ or Ar) at 2–8°C in flame-resistant containers. Avoid contact with oxidizers, strong acids/bases, and moisture to prevent polymerization or hydrolysis .
  • Handling : Use explosion-proof equipment and non-sparking tools. Conduct reactions in fume hoods with PPE (gloves, goggles) due to flammability (flash point: -11°C) and skin/eye irritation risks .

Advanced Research Questions

Q. What are the key intermediates in the Brønsted acid-mediated α-alkenylation of 3,4-dihydro-2H-pyrans, and how do reaction conditions influence selectivity?

  • Methodological Answer : The reaction proceeds via oxonium ion intermediates generated by protonation of the dihydropyran oxygen. Nucleophilic attack by alkenyltrifluoroborates occurs at the α-position due to electron-deficient oxonium activation. Selectivity is controlled by:

  • Acid Strength : Stronger Brønsted acids (e.g., HNTf₂) enhance oxonium ion formation but may promote side reactions (e.g., polymerization).
  • Temperature : Lower temperatures (25°C) favor α-selectivity, while higher temperatures (>60°C) risk β-alkenylation or decomposition .
  • Substituent Effects : Electron-donating groups at C-2 increase reactivity by stabilizing oxonium intermediates, whereas bulky substituents reduce nucleophile accessibility .

Q. How do computational models predict the thermophysical properties of this compound, and what are their limitations?

  • Methodological Answer :

  • Models : Peng-Robinson and Antoine equations predict boiling points (±2°C) and vapor pressures. Critical parameters (e.g., Tc = 320°C, Pc = 3.5 MPa) are derived from group contribution methods .
  • Limitations : Predictions assume ideal gas/liquid behavior and may underestimate polar interactions (e.g., hydrogen bonding with tosyl groups). Experimental validation via differential scanning calorimetry (DSC) and viscometry is recommended .

Q. What strategies can resolve contradictions in reported reactivity of substituted 3,4-dihydro-2H-pyrans under electrophilic conditions?

  • Methodological Answer :

  • Competition Experiments : Equimolar mixtures of substituted dihydropyrans and tert-butyl hypochlorite reveal relative reactivities. For example, axial alkoxy groups at C-2 deactivate the ring (krel = 0.3), while alkyl groups at C-6 enhance reactivity (krel = 2.5) .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., α-position) distinguishes concerted vs. stepwise mechanisms.
  • DFT Calculations : Simulate transition states to rationalize substituent effects on activation barriers .

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